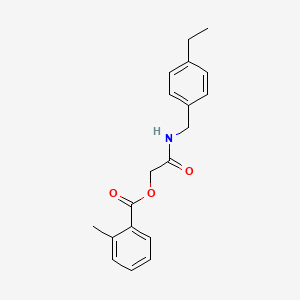

3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

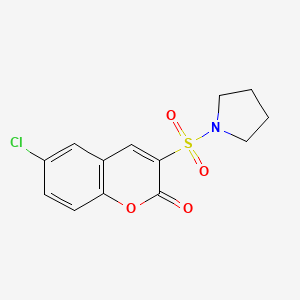

The compound is a derivative of benzene, which is an aromatic hydrocarbon. It has several substituents on the benzene ring, including an acetylphenyl group, a methoxy group, a methyl group, and a propan-2-yl (or isopropyl) group. These substituents can significantly affect the compound’s properties and reactivity .

Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it might involve electrophilic aromatic substitution reactions, which are common methods for introducing substituents onto a benzene ring . The specific reagents and conditions would depend on the desired order and position of the substituents .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the benzene ring at its core, with the various substituents attached. The presence of these groups could introduce steric hindrance and electronic effects, influencing the compound’s reactivity .Chemical Reactions Analysis

Reactions at the benzylic position (the carbon adjacent to the aromatic ring) are common in compounds like this . These can include free radical reactions, nucleophilic substitutions, and oxidations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and boiling point .科学的研究の応用

Photolytic Reactions

Photolysis of related compounds, such as benzisoxazoles and acetophenones, in the presence of sulfuric acid and benzene derivatives, can lead to various products including diphenylamine derivatives, methoxy-substituted benzyl derivatives, and acridines. These reactions illustrate the potential of sulfonate derivatives in photochemical processes (Doppler, Schmid, & Hansen, 1979).

Nucleophilic Substitution

Methoxyl groups can significantly influence solvolytic substitution reactions, highlighting the importance of neighboring group participation in these processes. This research provides a foundation for understanding the reactivity of complex molecules like 3-Acetylphenyl 2-methoxy-4-methyl-5-(propan-2-yl)benzene-1-sulfonate (Winstein, Allred, Heck, & Glick, 1958).

Oxidation Reactions

The oxidation of methoxy-substituted benzyl phenyl sulfides distinguishes between oxidants reacting through single electron transfer and those via direct oxygen atom transfer, a principle that could be applicable to sulfonate derivatives in oxidation reactions (Lai, Lepage, & Lee, 2002).

Synthesis of Novel Compounds

Research has been conducted on the synthesis of novel compounds incorporating sulfonyl groups, demonstrating the versatility of sulfonyl and methoxy functionalities in creating pharmacologically relevant molecules. Such studies underscore the potential applications of sulfonate derivatives in drug discovery and organic synthesis (Chhakra, Mukherjee, Singh, & Chauhan, 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(3-acetylphenyl) 2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5S/c1-12(2)17-11-19(18(23-5)9-13(17)3)25(21,22)24-16-8-6-7-15(10-16)14(4)20/h6-12H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNUNARHKFPGEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

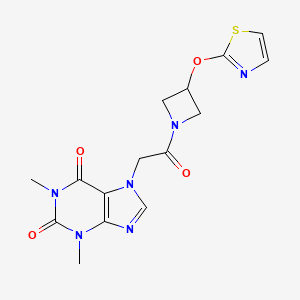

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B2755689.png)

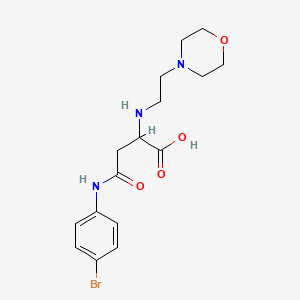

![(4-(7-Methoxybenzofuran-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2755690.png)

![3-Bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2755691.png)

![N-cyclopentyl-2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2755694.png)

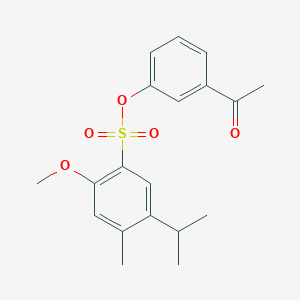

![N-[4-({[3,5,6-trimethyl-2-(piperidin-1-ylcarbonyl)-1-benzofuran-7-yl]sulfonyl}amino)phenyl]acetamide](/img/structure/B2755697.png)

![1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B2755698.png)